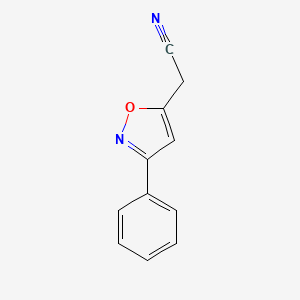

(3-Phenyl-1,2-oxazol-5-yl)acetonitrile

Description

Significance of Isoxazole (B147169) (1,2-Oxazole) Scaffolds in Modern Organic and Medicinal Chemistry

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is a cornerstone in medicinal chemistry, recognized for its metabolic stability and ability to engage in various non-covalent interactions. nih.gov The inclusion of the isoxazole scaffold can enhance a molecule's physicochemical properties, potentially leading to improved efficacy and better pharmacokinetic profiles. nih.govbeilstein-journals.org

Isoxazole derivatives exhibit a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and analgesic properties. youtube.comyoutube.comnih.govnih.gov This versatility has led to their incorporation into a number of commercially available drugs. youtube.comnih.gov For example, the COX-2 inhibitor Valdecoxib and the antirheumatic drug Leflunomide feature an isoxazole ring as a key component of their pharmacophore. youtube.comnih.govuni.lu Furthermore, antibiotics like Cloxacillin and Flucloxacillin contain a substituted isoxazolyl group, which contributes to their resistance against beta-lactamase enzymes. nih.govchemicalbook.com

In synthetic organic chemistry, isoxazoles are valuable intermediates. chemicalbook.com The most common and versatile method for their synthesis is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. youtube.comnih.govnih.govsemanticscholar.org This reaction, often referred to as a "click chemistry" type reaction, allows for the efficient construction of the five-membered ring with good control over regioselectivity, making it a powerful tool for building molecular diversity. youtube.comnih.gov

The Role of Nitrile-Substituted Heterocycles in Contemporary Chemical Synthesis and Biological Exploration

The nitrile group (–C≡N) is a highly versatile and valuable functional group in organic chemistry and drug design. Its linear geometry and compact size allow it to be well-tolerated within the binding pockets of proteins. In medicinal chemistry, the nitrile group is often employed as a bioisostere for other functional groups such as carbonyls, hydroxyls, and halogens, capable of participating in hydrogen bonding and other polar interactions to enhance binding affinity with biological targets. nih.govsemanticscholar.org

The incorporation of a nitrile moiety can significantly improve the pharmacokinetic properties of a drug candidate, including metabolic stability and bioavailability. nih.gov More than 30 FDA-approved drugs contain a nitrile group, a testament to its biocompatibility and utility in creating effective therapeutic agents for a wide range of diseases.

From a synthetic standpoint, the nitrile group is a powerful precursor that can be transformed into a variety of other functional groups. It can be readily hydrolyzed to carboxylic acids or amides, or reduced to primary amines. This chemical reactivity makes nitrile-substituted heterocycles, like (3-Phenyl-1,2-oxazol-5-yl)acetonitrile, valuable building blocks for the synthesis of more complex molecular structures.

Research Trajectory and Scope for (3-Phenyl-1,2-oxazol-5-yl)acetonitrile within Advanced Chemical Science

While research focusing exclusively on (3-Phenyl-1,2-oxazol-5-yl)acetonitrile is not extensively documented, its structure suggests a significant role as a synthetic intermediate in advanced chemical research. Its value lies in the combination of the stable, biologically relevant isoxazole core and the synthetically versatile acetonitrile (B52724) side chain.

The primary synthetic routes to (3-Phenyl-1,2-oxazol-5-yl)acetonitrile can be inferred from established chemical methodologies. A highly probable pathway is the nucleophilic substitution of 3-phenyl-5-(chloromethyl)isoxazole with a cyanide salt, such as potassium cyanide (KCN). This type of reaction is a standard method for introducing a nitrile group onto a molecule. youtube.com

Table 2: Plausible Synthetic Routes for (3-Phenyl-1,2-oxazol-5-yl)acetonitrile

| Route | Reactant 1 | Reactant 2 | Description |

|---|---|---|---|

| Nucleophilic Substitution | 3-Phenyl-5-(chloromethyl)isoxazole | Potassium Cyanide (KCN) | A classic Sₙ2 reaction where the cyanide anion displaces the chloride to form the acetonitrile derivative. youtube.com |

| 1,3-Dipolar Cycloaddition | Benzonitrile (B105546) oxide | 3-Butynenitrile | A cycloaddition reaction forming the isoxazole ring directly with the required substituents. nih.govnih.govsemanticscholar.org |

Another key synthetic approach is the 1,3-dipolar cycloaddition of benzonitrile oxide with an alkyne already bearing the cyano group, such as 3-butynenitrile. nih.govnih.govsemanticscholar.org This method constructs the heterocyclic core and incorporates the necessary side chain in a single, efficient step.

The future research scope for (3-Phenyl-1,2-oxazol-5-yl)acetonitrile is likely centered on its use as a scaffold for creating libraries of more complex molecules for biological screening. The active methylene (B1212753) group of the acetonitrile moiety can be readily deprotonated to form a carbanion, which can then be alkylated or used in condensation reactions to build larger, more elaborate structures. The nitrile itself can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing access to a wide array of derivatives with potential applications in medicinal chemistry and materials science.

Structure

3D Structure

Properties

CAS No. |

129681-59-0 |

|---|---|

Molecular Formula |

C11H8N2O |

Molecular Weight |

184.19 g/mol |

IUPAC Name |

2-(3-phenyl-1,2-oxazol-5-yl)acetonitrile |

InChI |

InChI=1S/C11H8N2O/c12-7-6-10-8-11(13-14-10)9-4-2-1-3-5-9/h1-5,8H,6H2 |

InChI Key |

UPJIQZTTYXDTIF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=C2)CC#N |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Phenyl 1,2 Oxazol 5 Yl Acetonitrile

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a critical analytical technique used to determine the molecular weight and structural details of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For (3-Phenyl-1,2-oxazol-5-yl)acetonitrile, with a molecular formula of C11H8N2O, the expected exact mass would be confirmed by the observation of its molecular ion peak (M+).

Expected Fragmentation Pathways: Electron ionization (EI) mass spectrometry would likely induce characteristic fragmentation of the molecule. The fragmentation pattern provides a "fingerprint" that helps in structural elucidation. Key bond cleavages would be anticipated based on the stability of the resulting fragments. For (3-Phenyl-1,2-oxazol-5-yl)acetonitrile, likely fragmentation pathways would involve:

Loss of the cyanomethyl group (-CH2CN): This would result in a significant fragment corresponding to the 3-phenyl-1,2-oxazole cation.

Cleavage of the isoxazole (B147169) ring: The isoxazole ring can undergo characteristic ring-opening and fragmentation, leading to smaller charged species. The specific fragmentation would be influenced by the phenyl and acetonitrile (B52724) substituents.

Fragmentation of the phenyl group: Loss of fragments from the phenyl ring, such as C2H2, is also a possibility, typically after initial fragmentation of the heterocyclic core.

A detailed analysis, potentially using high-resolution mass spectrometry (HRMS), would allow for the determination of the elemental composition of the parent ion and its fragments, further confirming the structure. While specific experimental data is not available, studies on related heterocyclic systems, such as 1,2,5-oxadiazole N-oxide derivatives, show characteristic fragmentation patterns involving the heterocyclic ring and its substituents. scielo.br

Hypothetical Mass Spectrometry Data Table:

| m/z (Hypothetical) | Proposed Fragment Ion | Structural Representation of Fragment |

| 184 | [M]+• | [C11H8N2O]+• |

| 144 | [M - CH2CN]+ | [C9H7N2O]+ |

| 105 | [C6H5CO]+ | Benzoyl cation |

| 77 | [C6H5]+ | Phenyl cation |

Note: This table is a hypothetical representation of expected fragments and is not based on experimental data for the specific compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure and the extent of conjugation. The spectrum of (3-Phenyl-1,2-oxazol-5-yl)acetonitrile is expected to show absorption bands corresponding to electronic transitions within the molecule's chromophores.

The key chromophore in this molecule is the conjugated system composed of the phenyl group and the isoxazole ring. The presence of the nitrile group can also influence the electronic transitions. The expected transitions are primarily:

π → π* transitions: These transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated system. uzh.chshu.ac.uklibretexts.org These are typically high-intensity absorptions. For (3-Phenyl-1,2-oxazol-5-yl)acetonitrile, the conjugation between the phenyl ring and the isoxazole ring would lead to characteristic π → π* transitions.

n → π* transitions: These transitions involve the promotion of a non-bonding electron (from the nitrogen and oxygen atoms of the isoxazole ring) to an antibonding π* orbital. uzh.chshu.ac.uk These transitions are generally of lower intensity compared to π → π* transitions.

The position of the maximum absorbance (λmax) is influenced by the extent of conjugation and the solvent used. A more extended conjugated system generally results in a bathochromic (red) shift to longer wavelengths. The polarity of the solvent can also affect the energy of the n → π* and π → π* transitions. shu.ac.uk For instance, studies on other isoxazole derivatives have shown absorption maxima in the ultraviolet region. researchgate.net

Hypothetical UV-Vis Spectroscopy Data Table:

| Solvent (Hypothetical) | λmax (nm) (Hypothetical) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) (Hypothetical) | Type of Transition |

| Acetonitrile | ~260-280 | High | π → π |

| Acetonitrile | ~300-320 | Low | n → π |

Note: This table is a hypothetical representation of expected UV-Vis data and is not based on experimental measurements for the specific compound.

Computational and Theoretical Chemistry Insights into 3 Phenyl 1,2 Oxazol 5 Yl Acetonitrile

Quantum Chemical Investigations of Electronic Structure and Molecular Geometry

Quantum chemical methods are fundamental to exploring the electronic structure and three-dimensional arrangement of atoms in a molecule. These investigations reveal the most stable conformations and provide a basis for understanding the molecule's physical and chemical behavior.

Density Functional Theory (DFT) has become a standard and reliable method for describing the geometry of organic compounds. researchgate.net It is widely employed to determine the optimized molecular structure, corresponding to the lowest energy state of the molecule. nih.gov Functionals like B3LYP, combined with basis sets such as 6-31G* or 6-311++G(d,p), are commonly used to perform these calculations. nih.govajchem-a.com For (3-Phenyl-1,2-oxazol-5-yl)acetonitrile, DFT calculations would fully optimize the geometry, yielding precise bond lengths, bond angles, and dihedral angles. The dihedral angle between the phenyl ring and the isoxazole (B147169) ring is a critical parameter, as it influences the extent of π-conjugation between the two rings. nih.gov These calculations provide the foundational geometric data necessary for all other computational analyses.

Table 1: Selected Optimized Geometric Parameters for (3-Phenyl-1,2-oxazol-5-yl)acetonitrile (Theoretical DFT/B3LYP) This table presents representative data expected from DFT calculations.

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Lengths | C-C (Phenyl-Isoxazole) | 1.48 Å |

| N-O (Isoxazole) | 1.42 Å | |

| C=N (Isoxazole) | 1.31 Å | |

| C-C (Isoxazole-CH2) | 1.45 Å | |

| C≡N (Acetonitrile) | 1.16 Å | |

| Bond Angles | C-C-N (Phenyl-Isoxazole) | 121° |

| C-O-N (Isoxazole) | 108° | |

| C-C-C (Isoxazole-CH2CN) | 129° | |

| Dihedral Angle | Phenyl Ring - Isoxazole Ring | 25.8° nih.gov |

While DFT is a powerful tool, ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), offer alternative approaches for investigating molecular properties from first principles, without reliance on empirical data. researchgate.netnih.gov These methods are particularly valuable for exploring the conformational landscape of flexible molecules. researchgate.net For (3-Phenyl-1,2-oxazol-5-yl)acetonitrile, the primary conformational flexibility arises from the rotation of the phenyl group relative to the isoxazole ring. Ab initio calculations can map the potential energy surface as a function of this torsional angle, identifying energy minima that correspond to stable conformers and the energy barriers that separate them. This analysis helps to understand which spatial arrangements of the molecule are most likely to exist under given conditions.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Electronic Properties

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior and chemical reactivity. colab.ws The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. nih.govnih.gov A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov For (3-Phenyl-1,2-oxazol-5-yl)acetonitrile, the HOMO is typically localized on the electron-rich phenyl ring, while the LUMO is distributed across the electron-accepting isoxazole and acetonitrile (B52724) moieties. DFT calculations are routinely used to compute these orbital energies and predict reactivity. ajchem-a.com

Table 2: Calculated Frontier Orbital Energies and Related Properties for (3-Phenyl-1,2-oxazol-5-yl)acetonitrile (Theoretical DFT/B3LYP) This table presents representative data expected from DFT calculations.

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.65 eV |

| LUMO Energy | -2.15 eV |

| HOMO-LUMO Gap (ΔE) | 4.50 eV ajchem-a.com |

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Site Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govnih.gov The MEP map is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. researchgate.net Regions of negative potential (typically colored red and yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are favorable for nucleophilic attack. nih.govresearchgate.net In (3-Phenyl-1,2-oxazol-5-yl)acetonitrile, the MEP surface would show negative potential concentrated around the nitrogen and oxygen atoms of the isoxazole ring and the nitrogen atom of the acetonitrile group, identifying these as the primary sites for interaction with electrophiles. ajchem-a.com Conversely, the hydrogen atoms of the phenyl ring would exhibit positive potential, making them potential sites for nucleophilic interaction. researchgate.net

Natural Bond Orbital (NBO) Analysis for Understanding Intramolecular Interactions and Charge Distribution

Natural Bond Orbital (NBO) analysis provides a detailed chemical picture of bonding, lone pairs, and intramolecular interactions. southampton.ac.uk It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds and lone pairs. southampton.ac.uk A key feature of NBO analysis is its ability to quantify the stabilizing energy associated with charge delocalization, particularly hyperconjugative interactions. researchgate.net This is achieved by examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs. For (3-Phenyl-1,2-oxazol-5-yl)acetonitrile, NBO analysis would reveal significant stabilization from the delocalization of electron density from the lone pairs on the isoxazole oxygen and nitrogen atoms into the antibonding orbitals of adjacent bonds. It also quantifies the charge distribution, providing calculated atomic charges that complement the insights from MEP analysis.

Table 3: Selected NBO Second-Order Perturbation Energies (E(2)) for (3-Phenyl-1,2-oxazol-5-yl)acetonitrile (Theoretical) This table presents representative data expected from NBO calculations, indicating key intramolecular interactions.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP (O1) | π* (C5-C4) | 25.5 |

| LP (N2) | π* (C3-C4) | 18.2 |

| π (Phenyl) | π* (Isoxazole) | 15.0 |

| σ (C4-C6) | σ* (C7-N8) | 5.1 |

Theoretical Prediction and Characterization of Non-Linear Optical (NLO) Properties

Molecules that exhibit a strong change in dipole moment upon electronic excitation can possess significant non-linear optical (NLO) properties. These materials are of great interest for applications in optoelectronics and photonics. nih.gov The NLO response of a molecule is quantified by its hyperpolarizability tensors, particularly the first-order hyperpolarizability (β). researchgate.net Computational methods, often based on DFT, can reliably predict these properties. nih.gov Molecules with electron-donating groups connected to electron-accepting groups through a π-conjugated system often exhibit large β values. researchgate.net (3-Phenyl-1,2-oxazol-5-yl)acetonitrile possesses such a "push-pull" character, with the phenyl group acting as an electron donor and the isoxazole-acetonitrile system serving as the electron acceptor. Theoretical calculations of its dipole moment, polarizability (α), and first-order hyperpolarizability (β) can assess its potential as an NLO material. researchgate.netresearchgate.net

Table 4: Calculated NLO Properties for (3-Phenyl-1,2-oxazol-5-yl)acetonitrile (Theoretical) This table presents representative data expected from NLO calculations.

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) | 4.5 D |

| Mean Polarizability (α) | 22 x 10⁻²⁴ esu |

| First Hyperpolarizability (β) | 15 x 10⁻³⁰ esu |

Chemical Reactivity Descriptors (e.g., Fukui Functions) for Predicting Reaction Mechanisms

Chemical reactivity descriptors derived from conceptual Density Functional Theory (DFT) are crucial tools for predicting how a molecule will behave in a chemical reaction. These descriptors help in identifying the most reactive sites within a molecule for various types of chemical attacks.

One of the most powerful sets of reactivity descriptors are the Fukui functions . bau.edu.lbchemintech.ru Named after Kenichi Fukui, who pioneered the frontier molecular orbital theory, these functions describe the change in electron density at a specific point in a molecule when an electron is added or removed. bau.edu.lb By calculating these changes, one can pinpoint the regions most susceptible to electrophilic, nucleophilic, or radical attacks. nih.gov

The primary Fukui functions are:

f+(r) : This function measures the propensity of a site to accept an electron, thus indicating its reactivity towards a nucleophilic attack . Regions with high f+(r) values are considered soft electrophilic sites.

f-(r) : This function describes the ease of removing an electron from a site, highlighting its susceptibility to an electrophilic attack . High f-(r) values correspond to soft nucleophilic sites.

f0(r) : This function is related to the reactivity towards a radical attack .

These functions are typically condensed to atomic centers within a molecule to provide a set of numerical values, known as condensed Fukui indices, which quantify the reactivity of each atom. semanticscholar.org For instance, in a study on benzofused thieno[3,2-b]furans, DFT calculations were used to determine the condensed Fukui functions, successfully identifying the C(2) atom as the most reactive site for electrophilic attack, which was in complete agreement with experimental observations. semanticscholar.orgkoreascience.kr

In the absence of specific studies on (3-Phenyl-1,2-oxazol-5-yl)acetonitrile, it is not possible to provide a data table of its Fukui indices or to predict its specific reaction mechanisms based on this theoretical framework. Such an analysis would require dedicated DFT calculations to be performed on the molecule.

Solvatochromism Studies and Theoretical Modeling of Solvent Effects on Electronic Spectra

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent it is dissolved in. This change is observed as a shift in the absorption or emission bands in the substance's electronic spectrum. rsustnjogat.org The effect arises from the differential solvation of the molecule's ground and excited electronic states. mdpi.com

Positive Solvatochromism (Bathochromic or Red Shift) : Occurs when the absorption maximum (λmax) shifts to a longer wavelength as solvent polarity increases. This typically happens when the excited state is more polar than the ground state and is thus stabilized to a greater extent by polar solvents. mdpi.com

Negative Solvatochromism (Hypsochromic or Blue Shift) : Involves a shift of the absorption maximum to a shorter wavelength with increasing solvent polarity. This is common when the ground state is more polar than the excited state. rsustnjogat.org

Theoretical modeling, often using Time-Dependent Density Functional Theory (TD-DFT) combined with a continuum solvation model like the Polarizable Continuum Model (PCM), is a powerful method to study and predict solvatochromic effects. researchgate.net These calculations can predict the electronic transition energies (and thus the λmax) of a molecule in different solvents, providing insights into the nature of the electronic transitions (e.g., n→π* or π→π*) and the interactions between the solute and solvent molecules. researchgate.net

For example, a study on flavones used TD-DFT calculations to analyze the solvent effects on their electronic spectra, correlating the observed solvatochromic shifts with solvent parameters and explaining the electronic transitions involved. researchgate.net Similarly, the solvatochromism of various azo dyes has been investigated by measuring their absorption spectra in a range of solvents with differing polarities and correlating the shifts with solvent properties. rsustnjogat.orgmdpi.com

Without experimental or theoretical spectral data for (3-Phenyl-1,2-oxazol-5-yl)acetonitrile in various solvents, a quantitative analysis of its solvatochromic behavior cannot be provided. A comprehensive study would involve recording its UV-Vis spectra in a series of solvents of varying polarity and performing TD-DFT calculations to model the observed spectral shifts.

Reaction Chemistry and Transformational Pathways of 3 Phenyl 1,2 Oxazol 5 Yl Acetonitrile

Electrophilic and Nucleophilic Reactivity of the Phenyl and Acetonitrile (B52724) Moieties

The phenyl and acetonitrile groups of (3-Phenyl-1,2-oxazol-5-yl)acetonitrile are key sites for electrophilic and nucleophilic reactions, respectively.

The acetonitrile moiety contains an active methylene (B1212753) group (-CH₂CN). The protons on the carbon adjacent to the nitrile group are acidic due to the electron-withdrawing nature of the cyano group, which can stabilize the resulting carbanion through resonance. This allows for deprotonation by a suitable base to form a nucleophilic carbanion. ajrconline.org This nucleophile can then participate in various carbon-carbon bond-forming reactions, such as alkylations, aldol-type condensations with aldehydes or ketones, and Michael additions to α,β-unsaturated systems. The Knoevenagel condensation, for instance, involves the reaction of an active methylene compound with an aldehyde or ketone. ajrconline.org

| Reaction Type | Moiety | Reagents/Conditions | Expected Product |

| Electrophilic Nitration | Phenyl | HNO₃, H₂SO₄ | (3-(m-nitrophenyl)-1,2-oxazol-5-yl)acetonitrile |

| Nucleophilic Alkylation | Acetonitrile | 1. Base (e.g., NaH, LDA) 2. Alkyl halide (R-X) | (2-(3-Phenyl-1,2-oxazol-5-yl)alkyl)nitrile |

| Aldol-type Condensation | Acetonitrile | 1. Base 2. Aldehyde/Ketone (R₂C=O) | α,β-Unsaturated nitrile derivative |

Reactions Involving the Isoxazole (B147169) Heterocycle (e.g., Ring Opening, Rearrangements)

The isoxazole ring is a stable aromatic heterocycle, but it can undergo specific reactions, most notably ring-opening transformations under reductive or photochemical conditions. ijpca.org The cleavage of the weak N-O bond is a characteristic feature of isoxazole chemistry.

Reductive Ring Opening: The N-O bond of the isoxazole ring can be cleaved using various reducing agents. This transformation is a powerful tool for converting isoxazoles into other valuable synthetic intermediates.

Catalytic Hydrogenation: Hydrogenolysis using catalysts like Raney Nickel or Palladium on carbon (Pd/C) can cleave the N-O bond. nih.gov This process can lead to the formation of β-aminoenones. In some cases, a domino process of deoxygenation to a 5-methylisoxazole (B1293550) derivative followed by reductive opening can occur. mdpi.com

Metal-Mediated Reductions: Reagents such as molybdenum hexacarbonyl [Mo(CO)₆] in the presence of water, or low-valent titanium reagents like that prepared from Ti(Oi-Pr)₄ and EtMgBr, are effective for the reductive cleavage of isoxazoles to yield β-aminoenones or β-hydroxyketones, respectively. rsc.orgresearchgate.net Samarium diiodide (SmI₂) is another reagent used for this purpose. researchgate.net

Transformation into other Heterocycles: The isoxazole ring can serve as a precursor for other heterocyclic systems. A significant transformation is its conversion into pyrazoles. This can be achieved in a one-pot process involving N-O bond cleavage mediated by a molybdenum complex, followed by in situ hydrolysis and subsequent reaction with hydrazine. thieme-connect.com This method allows for the synthesis of a wide range of substituted pyrazoles from readily available isoxazoles. nih.govacs.orgorganic-chemistry.org

Photochemical Rearrangements: Upon photochemical activation, isoxazoles can undergo rearrangement. For instance, photoinduced homolysis of the N-O bond can lead to a biradical intermediate, which can then rearrange to form species like ketenimines via an azirine intermediate. acs.org The specific outcome can depend on the substitution pattern of the isoxazole ring.

| Transformation | Reagents/Conditions | Product Type | Reference |

| Reductive Cleavage | Mo(CO)₆, H₂O | β-Aminoenone | rsc.org |

| Reductive Cleavage | Raney Ni, AlCl₃, aq. MeOH | β-Hydroxyketone | nih.gov |

| Reductive Cleavage | Ti(Oi-Pr)₄, EtMgBr | β-Hydroxyketone | researchgate.net |

| Conversion to Pyrazole (B372694) | Mo complex, Hydrazine | Substituted Pyrazole | thieme-connect.com |

| Photochemical Rearrangement | UV light (Flow reactor) | Ketenimine | acs.org |

Cycloaddition Reactions at the Nitrile Functionality

The nitrile group (C≡N) in (3-Phenyl-1,2-oxazol-5-yl)acetonitrile can participate in cycloaddition reactions, acting as a dipolarophile or a dienophile, although it is generally less reactive than C≡C bonds. libretexts.orgwikipedia.orglibretexts.org These reactions provide a route to various five-membered heterocyclic rings.

A prominent example of this reactivity is the [3+2] cycloaddition with azides to form tetrazoles. This reaction, often catalyzed by Lewis acids (e.g., ZnCl₂) or promoted by ammonium (B1175870) chloride, involves the addition of an azide (B81097) (like sodium azide) across the cyano triple bond. The resulting tetrazole ring is considered a bioisostere of a carboxylic acid group, making this transformation significant in medicinal chemistry.

Another potential cycloaddition is the reaction with nitrile oxides, which would lead to a 1,2,4-oxadiazole (B8745197) ring system. While 1,3-dipolar cycloadditions are more commonly employed to construct isoxazole rings using alkynes as dipolarophiles, the nitrile group can also serve this role under appropriate conditions. organic-chemistry.orgnih.gov

| Cycloaddition Type | Reagent | Resulting Heterocycle |

| [3+2] Cycloaddition | Sodium Azide (NaN₃) | Tetrazole |

| [3+2] Cycloaddition | Nitrile Oxide (R-CNO) | 1,2,4-Oxadiazole |

Cross-Coupling and Metal-Catalyzed Transformations for Further Derivatization

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the further derivatization of (3-Phenyl-1,2-oxazol-5-yl)acetonitrile. mdpi.comnih.gov These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Functionalization of the Phenyl Ring: If the phenyl ring is pre-functionalized with a halide (e.g., Br, I) or a triflate group, it can readily participate in a variety of palladium-catalyzed cross-coupling reactions. youtube.comyoutube.com

Suzuki Coupling: Reaction with boronic acids or esters (Ar-B(OR)₂) to form biaryl structures.

Heck Coupling: Reaction with alkenes to introduce a vinyl substituent.

Sonogashira Coupling: Reaction with terminal alkynes to form aryl-alkynes. rsc.org

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds. youtube.com

Negishi Coupling: Reaction with organozinc reagents. rsc.org

Functionalization at the Acetonitrile Moiety: The active methylene group can also be a site for metal-catalyzed reactions. Palladium-catalyzed α-arylation of the nitrile is a well-established method for forming a C-C bond between the α-carbon and an aryl group. This typically involves reacting the deprotonated acetonitrile derivative with an aryl halide in the presence of a palladium catalyst and a suitable ligand.

C-H Activation: Direct C-H functionalization is an increasingly important strategy that avoids the need for pre-functionalized starting materials. rsc.orgyoutube.com Palladium-catalyzed C-H activation could potentially be used to directly couple the phenyl ring with other aromatic systems or functional groups, with the regioselectivity often controlled by directing groups. youtube.com

| Coupling Reaction | Reactants | Catalyst/Ligand System | Bond Formed |

| Suzuki | (Halo)phenyl-isoxazole, Ar-B(OR)₂ | Pd catalyst (e.g., Pd(PPh₃)₄) | C(Aryl)-C(Aryl) |

| Sonogashira | (Halo)phenyl-isoxazole, Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst | C(Aryl)-C(Alkyne) |

| Buchwald-Hartwig | (Halo)phenyl-isoxazole, Amine (R₂NH) | Pd catalyst, Ligand (e.g., BINAP) | C(Aryl)-N |

| α-Arylation | Phenyl-isoxazole-acetonitrile, Ar-X | Pd catalyst, Ligand | C(α)-C(Aryl) |

Regioselectivity and Stereoselectivity in Synthetic Modifications

Controlling regioselectivity and stereoselectivity is crucial for the precise synthesis of complex molecules derived from (3-Phenyl-1,2-oxazol-5-yl)acetonitrile.

Regioselectivity:

Electrophilic Aromatic Substitution: As mentioned in section 5.1, electrophilic attack on the 3-phenyl group is generally directed to the meta position due to the deactivating nature of the attached isoxazole ring. However, the directing effect can be influenced by the reaction conditions and the specific electrophile used. vaia.com

Isoxazole Ring Opening: The reductive cleavage of the 3-phenyl-1,2-oxazol-5-yl ring is inherently regioselective. The N-O bond is cleaved, and subsequent hydrolysis or reaction leads to a specific constitutional isomer of the product, such as a 1-phenyl-1,3-dione derivative skeleton. thieme-connect.com

Cycloaddition Reactions: The formation of isoxazoles via [3+2] cycloaddition of nitrile oxides and alkynes is often highly regioselective. nih.govrsc.orgacs.org The regiochemical outcome is governed by both steric and electronic factors of the two reactants, leading preferentially to either 3,5- or 3,4-disubstituted isoxazoles. nih.govrsc.org For instance, using terminal alkynes typically yields 3,5-disubstituted isoxazoles. organic-chemistry.org

Stereoselectivity: Stereoselectivity becomes important when new chiral centers are created during a reaction.

Reactions at the Acetonitrile Moiety: If the α-carbon of the acetonitrile is functionalized with a group other than hydrogen, it becomes a stereocenter. Enantioselective versions of alkylation or aldol (B89426) reactions, often employing chiral catalysts or auxiliaries, would be necessary to control the stereochemistry at this position.

Formation of Substituted Isoxazolines: While the parent compound contains an aromatic isoxazole, related reactions that form isoxazolines (the dihydro- derivatives) can generate stereocenters. For example, the [3+2] cycloaddition of a nitrile oxide to a prochiral alkene can create up to two new stereocenters. The use of chiral catalysts, such as those based on magnesium perchlorate (B79767) and bis(oxazoline) ligands, can induce high enantioselectivity in such cycloadditions, leading to the formation of isoxazolines with fully substituted stereocenters. chemrxiv.org

The principles of regioselectivity and stereoselectivity are fundamental to harnessing the full synthetic potential of (3-Phenyl-1,2-oxazol-5-yl)acetonitrile for creating structurally defined and complex molecular architectures.

Investigation of Biological Activities and Molecular Interactions of 3 Phenyl 1,2 Oxazol 5 Yl Acetonitrile Derivatives in in Vitro and Cell Based Systems

Enzyme Inhibition and Receptor Binding Studies

The ability of (3-Phenyl-1,2-oxazol-5-yl)acetonitrile derivatives to interact with and inhibit various enzymes is a key area of research to determine their therapeutic potential.

Assessment of Cholinesterase Inhibition Potency (e.g., Acetylcholinesterase, Butyrylcholinesterase) in Enzyme Assays

Derivatives of the isoxazole (B147169) scaffold have been evaluated for their ability to inhibit cholinesterases, enzymes critical in the regulation of the neurotransmitter acetylcholine. A novel series of arylisoxazole-phenylpiperazines were synthesized and assessed for their inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov The results indicated that while most of the synthesized compounds showed no significant inhibition of BChE, some exhibited noteworthy AChE inhibitory activity. nih.gov For instance, 5-(2-chlorophenyl)-1,2-oxazol-3-ylmethanone was identified as a potent AChE inhibitor. nih.gov Kinetic studies suggested that these compounds can bind to both the catalytic and peripheral anionic sites of the cholinesterase enzymes. nih.gov

In a separate study, 1-N-substituted thiocarbamoyl-3-phenyl-5-thienyl-2-pyrazoline derivatives were also investigated for their interactions with AChE and BChE. nih.gov Certain compounds in this series demonstrated selective and non-competitive inhibition of human erythrocyte and plasma AChE activities. nih.gov Other derivatives in the same series inhibited both AChE and BChE, with a higher potency observed against BChE. nih.gov

| Compound | Target Enzyme | IC50 (µM) | Inhibition Type | Source |

| 5-(2-chlorophenyl)-1,2-oxazol-3-ylmethanone | AChE | 21.85 | - | nih.gov |

| 5-(2-fluorophenyl)-1,2-oxazol-3-ylmethanone | BChE | 51.66 | - | nih.gov |

Evaluation of Kinase Inhibition Profiles (e.g., CK2, p38α, ATR) in Biochemical Assays

The inhibition of protein kinases is a crucial mechanism for combating various diseases, including cancer and inflammatory conditions. Research into isoxazole derivatives has revealed their potential as kinase inhibitors.

p38α Mitogen-Activated Protein (MAP) Kinase: In an effort to develop improved p38 MAP kinase inhibitors, the isoxazole ring was explored as a bioisosteric replacement for the imidazole (B134444) ring found in the known inhibitor SB-203580. nih.gov A study on 3,4-diaryl-isoxazoles identified a potent dual inhibitor of p38α and Casein Kinase 1 delta (CK1δ). nih.gov Further optimization of this structural class led to the development of highly potent compounds with differentiated specificity. nih.govebi.ac.uk For example, compound 9 from this series showed an IC50 of 0.006 µM for p38α, while compound 17 had an IC50 of 0.019 µM for p38α and 0.004 µM for CK1δ. nih.govebi.ac.uk

Casein Kinase 2 (CK2): The protein kinase CK2 is a significant target in cancer therapy. While specific data for (3-Phenyl-1,2-oxazol-5-yl)acetonitrile is not available, studies on related heterocyclic structures provide insights. For instance, a dihydropyrido-thieno[2,3-d] pyrimidine (B1678525) derivative was identified as a submicromolar inhibitor of CK2α. uni-saarland.de Optimization of this scaffold led to compounds with IC50 values in the nanomolar range. uni-saarland.de

Ataxia Telangiectasia Mutated and Rad3-Related (ATR) Kinase: ATR kinase is a key regulator in the DNA damage response (DDR) and a target for cancer therapy. nih.gov The discovery of VX-970/M6620, the first ATR inhibitor to enter clinical studies, was based on a 2-aminopyrazine (B29847) core. nih.gov While not a direct derivative of (3-Phenyl-1,2-oxazol-5-yl)acetonitrile, the development of ATR inhibitors highlights the importance of heterocyclic scaffolds in this area. nih.govmdpi.com Another study reported the discovery of SKLB-197, a potent and highly selective ATR inhibitor with an IC50 value of 0.013 μM. nih.gov

| Compound | Target Kinase | IC50 (µM) | Source |

| Isoxazole 1 (a 3,4-diaryl-isoxazole) | p38α | 0.45 | nih.govebi.ac.uk |

| Isoxazole 1 (a 3,4-diaryl-isoxazole) | CK1δ | 0.23 | nih.govebi.ac.uk |

| Compound 9 (a 3,4-diaryl-isoxazole) | p38α | 0.006 | nih.govebi.ac.uk |

| Compound 13 (a 3,4-diaryl-isoxazole) | CK1δ | 0.033 | nih.govebi.ac.uk |

| Compound 17 (a 3,4-diaryl-isoxazole) | p38α | 0.019 | nih.govebi.ac.uk |

| Compound 17 (a 3,4-diaryl-isoxazole) | CK1δ | 0.004 | nih.govebi.ac.uk |

| SKLB-197 (an ATR inhibitor) | ATR | 0.013 | nih.gov |

Characterization of Aminoacyl-tRNA Synthetase Inhibition for Antimycobacterial Potential

Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes for protein biosynthesis and represent a promising target for the development of new antimycobacterial agents. ebi.ac.uknih.gov Inhibition of these enzymes can lead to the disruption of bacterial growth. ebi.ac.uk While specific studies on (3-Phenyl-1,2-oxazol-5-yl)acetonitrile are not available, research on related heterocyclic compounds provides valuable insights. For example, N-benzylidene-N′-thiazol-2-yl-hydrazine derivatives have been identified as inhibitors of mycobacterial leucyl-tRNA synthetase (LeuRS) and methionyl-tRNA synthetase (MetRS). nih.govnih.gov A screening of these compounds revealed several active against both enzymes, with some displaying dual inhibitory potency. nih.gov

Acid Ceramidase Inhibition Studies and Mechanism of Action in Enzyme Systems

Acid ceramidase (AC) is an enzyme involved in the metabolism of ceramides, which are bioactive lipids that play a role in cellular processes like apoptosis. The inhibition of AC has emerged as a potential strategy in cancer therapy. While direct studies on (3-Phenyl-1,2-oxazol-5-yl)acetonitrile derivatives are lacking, research on other heterocyclic structures provides a basis for potential activity. For instance, a high-throughput screening of a compound library identified several small-molecule inhibitors of AC with IC50 values in the micromolar range. nih.gov One of the identified hits, W000113402_C12, exhibited a dose-dependent inhibition of AC with an IC50 of 32 µM in a cell-based assay. nih.gov

Cell-Based Assays for Probing Cellular Responses and Mechanisms

The ultimate test of a potential therapeutic agent is its effect on living cells. Cell-based assays are crucial for determining the cytotoxicity and antiproliferative effects of compounds like (3-Phenyl-1,2-oxazol-5-yl)acetonitrile derivatives.

Assessment of Cytotoxicity and Antiproliferative Effects in Various Cancer Cell Lines

The evaluation of the cytotoxic and antiproliferative effects of novel compounds against various cancer cell lines is a fundamental step in anticancer drug discovery. A systematic review of the antiproliferative activities of thiazole (B1198619) and oxazole (B20620) derivatives highlighted their potential as anticancer agents. scielo.br

Vicinal diaryl-substituted isoxazole and pyrazole (B372694) derivatives have been shown to possess in vitro growth inhibitory activity against hepatocellular carcinoma and breast cancer cell lines. nih.gov Two compounds from this study, a 3,4-diarylisoxazole derivative (11 ) and a 1,5-diarylpyrazole (85 ), demonstrated significant antiproliferative activities with IC50 values ranging from 0.77 to 9.53 μM across 13 different cancer cell lines. nih.gov

Furthermore, a series of 2-oxo-3-phenylquinoxaline derivatives were evaluated for their anti-cancer activity on colorectal cancer (HCT-116) cells. nih.gov Two compounds from this series, 2a and 7j , showed significant reductions in cell viability with IC50 values of 28.85 ± 3.26 μg/mL and 26.75 ± 3.50 μg/mL, respectively. nih.gov

| Compound | Cancer Cell Line | IC50 (µM) | Source |

| 3,4-diarylisoxazole derivative (11) | Various (13) | 0.77 - 9.53 | nih.gov |

| 1,5-diarylpyrazole (85) | Various (13) | 0.77 - 9.53 | nih.gov |

| 2-oxo-3-phenylquinoxaline (2a) | HCT-116 | 28.85 ± 3.26 (µg/mL) | nih.gov |

| 2-oxo-3-phenylquinoxaline (7j) | HCT-116 | 26.75 ± 3.50 (µg/mL) | nih.gov |

| Thiazole-phthalimide derivative (5b) | MCF-7 | 0.2 ± 0.01 | nih.gov |

| Thiazole-phthalimide derivative (5k) | MDA-MB-468 | 0.6 ± 0.04 | nih.gov |

| Thiazole-phthalimide derivative (5g) | PC-12 | 0.43 ± 0.06 | nih.gov |

Antimicrobial Activity Evaluation against Bacterial and Fungal Pathogens

Derivatives based on the isoxazole and related oxadiazole heterocyclic systems have demonstrated a range of antimicrobial activities. Studies show that these compounds can inhibit the growth of both bacterial and fungal pathogens, with efficacy being highly dependent on the specific substitutions on the core structure.

For instance, certain 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)-2-thioxothiazolidin-4-one derivatives have shown broad-spectrum inhibitory activity against Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentration (MIC) values between 1-64 μg/mL. science24.comnih.gov One such derivative exhibited potent activity against MRSA strains with a MIC value of 1 μg/mL. science24.comnih.gov The introduction of the 1,3,4-oxadiazole (B1194373) moiety was noted to be crucial for the observed inhibition against Gram-negative strains like Escherichia coli. science24.comnih.gov

Similarly, novel 1,2,4-oxadiazole (B8745197) derivatives containing amide fragments have been evaluated for their antifungal properties. One compound, F15 , displayed excellent activity against the plant pathogen Sclerotinia sclerotiorum with a half-maximal effective concentration (EC50) value of 2.9 μg/mL, which is comparable to commercial fungicides. dntb.gov.ua Another series of 1,2,4-oxadiazole derivatives, such as compound 4f , showed potent and broad-spectrum antifungal activity, with EC50 values of 12.68 μg/mL against Rhizoctonia solani and 8.81 μg/mL against Colletotrichum capsica. dundee.ac.uk The activity of some 1,2,4-triazole (B32235) derivatives has also been noted, with several compounds showing antifungal effects against Microsporum gypseum superior to the standard drug ketoconazole. tandfonline.com

| Compound Class/Derivative | Pathogen | Activity (MIC/EC50) | Source |

|---|---|---|---|

| 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)-2-thioxothiazolidin-4-one (Derivative 6c) | MRSA | 1 μg/mL (MIC) | science24.comnih.gov |

| 1,2,4-Oxadiazole-amide (Compound F15) | Sclerotinia sclerotiorum | 2.9 μg/mL (EC50) | dntb.gov.ua |

| 1,2,4-Oxadiazole (Compound 4f) | Rhizoctonia solani | 12.68 μg/mL (EC50) | dundee.ac.uk |

| 1,2,4-Oxadiazole (Compound 4f) | Colletotrichum capsica | 8.81 μg/mL (EC50) | dundee.ac.uk |

| 1,2,4-Triazole (Derivative 5d) | Microsporum gypseum | 3.12 μg/mL (MIC) | tandfonline.com |

Immunomodulatory Properties in Cell-Based Models (e.g., Phagocyte Chemiluminescence, T-cell Proliferation)

Isoxazole derivatives have been identified as significant regulators of immune functions, exhibiting a spectrum of activities from immunosuppressive to immunostimulatory. dntb.gov.uanih.govbohrium.comnih.gov These compounds have been tested in various cell-based models, demonstrating their potential to modulate immune responses. dntb.gov.uanih.govbohrium.com

Specific isoxazole derivatives have shown a dose-dependent ability to suppress the phytohemagglutinin A (PHA)-induced proliferation of human peripheral blood mononuclear cells (PBMC). science24.com For example, the derivative MZO-2 was found to be a potent suppressor of T-cell proliferation, with statistically significant effects observed at concentrations as low as 1 μg/mL. science24.com In contrast, the effect of these compounds on lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production was generally weak. science24.com Other studies have described isoxazole derivatives that can modulate T- and B-cell populations. nih.govmdpi.com For instance, certain compounds were found to preferentially induce the recruitment of CD19+ B cells or cause a significant increase in CD4+ T cells in the spleen and lymph nodes of mice. mdpi.com These findings highlight the potential of the isoxazole scaffold in developing agents for treating autoimmune diseases or for restoring immune function in immunocompromised individuals. nih.gov

Investigation of Apoptosis Induction Pathways in Cellular Systems

The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer agents. nih.gov Heterocyclic compounds, including pyrazole and isoxazole derivatives, have been shown to trigger apoptosis in cancer cells through various signaling pathways. nih.govnih.gov

Studies on related pyrazole derivatives have demonstrated that these compounds can induce dose- and time-dependent toxicity in cancer cells, with apoptosis being a major contributor to cell death. nih.gov The apoptotic mechanism often involves the generation of reactive oxygen species (ROS) and the subsequent activation of key executioner enzymes like caspase-3. nih.gov The process can engage both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. nih.gov The intrinsic pathway is characterized by damage to the mitochondrial membrane, release of cytochrome c, and dysregulation of the Bcl-2 family of proteins. nih.gov The extrinsic pathway can be initiated by the binding of ligands like TNF-α to their receptors, leading to the activation of initiator caspases such as caspase-8. nih.gov Given that isoxazole derivatives are known to possess anticancer properties, it is plausible that they induce apoptosis through similar, well-established cellular mechanisms. nih.gov

Structure-Activity Relationship (SAR) Studies and Pharmacophore Identification

Systematic Analysis of Substituent Effects on Biological Efficacy and Selectivity

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For isoxazole and related heterocyclic derivatives, SAR analyses have provided valuable insights into the roles of different substituents. researchgate.netnih.gov

The nature and position of substituents on the phenyl ring and the core heterocyclic structure are determining factors for potency and selectivity. nih.govacs.org For example, in some series, the presence of a hydroxyl group on the benzene (B151609) ring was found to significantly enhance bioactivity, whereas converting this group to a methoxy (B1213986) (-OCH3) substituent led to a decrease in activity. nih.gov In other cases, the placement of aromatic groups at specific positions on the isoxazole ring yielded compounds with a marked ability to inhibit biological targets. nih.gov Lipophilicity, often expressed as LogP, is another critical parameter; an optimal LogP value is generally required for good membrane permeability and absorption, though excessively high lipophilicity can lead to increased metabolic clearance. mdpi.com SAR analyses of various isoxazole derivatives have consistently shown that even minor modifications, such as the addition of a fluoro group or changing the linker between aromatic rings, can dramatically alter the compound's potency and selectivity for its target. dundee.ac.uk

Rational Design and Synthesis of Analogs for Optimized Bioactivity and Specificity

The insights gained from SAR and molecular modeling studies form the basis for the rational design and synthesis of new analogs with improved properties. This approach aims to move beyond initial lead compounds to create derivatives with enhanced potency, better selectivity, and more favorable pharmacokinetic profiles.

The process often begins with an identified "hit" or "lead" compound from a screening campaign. dundee.ac.uk Based on its biological activity and predicted binding mode, new analogs are designed. For example, if modeling studies suggest a specific pocket in the target protein is unfilled, derivatives can be synthesized with substituents designed to occupy that space, potentially increasing binding affinity. This strategy was employed in the development of 1,2,4-oxadiazole derivatives as antifungal agents, where the core structure was modified to enhance its interaction with the target enzyme, succinate (B1194679) dehydrogenase (SDH). dntb.gov.ua Similarly, computational QSAR models can be developed to predict the activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates, thereby saving time and resources. tandfonline.com The synthesis of these rationally designed compounds often involves multi-step chemical reactions, such as the cyclization of intermediates to form the core isoxazole ring, followed by the addition of various substituents. acs.orgacs.org

Molecular Modeling Approaches for Ligand-Target Interactions

Molecular modeling, particularly molecular docking, has become an indispensable tool for elucidating the interactions between small molecule ligands and their biological targets at an atomic level. nih.gov These computational techniques provide a plausible mechanism of action and help rationalize the observed SAR data. dundee.ac.uk

Docking studies on isoxazole derivatives have been performed against a variety of protein targets, including enzymes and receptors. nih.govacs.orgnih.govmedipol.edu.tr These simulations predict the most likely binding pose of the ligand within the protein's active site and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. medipol.edu.tr For example, docking of isoxazole derivatives into the active site of carbonic anhydrase revealed hydrogen bonding with critical amino acid residues like Thr199 and His94, while also showing hydrophobic interactions with residues such as Leu198 and Trp209. acs.org In another study, the binding mode of an isoxazole-based inhibitor with tubulin was analyzed, providing a structural basis for its anticancer activity. tandfonline.com The combination of molecular docking with more extensive molecular dynamics (MD) simulations can further confirm the stability of the ligand within the active site over time. tandfonline.com The resulting pharmacophore models, which define the essential 3D arrangement of features necessary for biological activity, are invaluable for designing new inhibitors with improved affinity and specificity. nih.gov

Molecular Docking Simulations for Binding Site Prediction and Affinity Estimation

Molecular docking is a computational tool used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. This technique is widely applied to isoxazole derivatives to identify their potential binding sites within a protein's active or allosteric sites and to estimate their binding affinity.

Research on various isoxazole-containing compounds has demonstrated the utility of molecular docking in identifying promising derivatives for a range of biological targets. For instance, in the context of cyclooxygenase (COX) inhibition, molecular docking studies have been conducted on isoxazole-carboxamide derivatives to understand their binding interactions with COX-1 and COX-2 enzymes. nih.gov These studies have successfully identified compounds with high potency and selectivity. For example, one of the most potent compounds against COX-1 and COX-2 enzymes was identified as A13, with IC50 values of 64 and 13 nM, respectively. nih.govnih.gov The docking analysis revealed that specific substitutions on the phenyl and isoxazole rings were crucial for ideal binding within the COX-2 active site. nih.gov

Similarly, molecular docking has been employed to screen isoxazole derivatives as potential inhibitors of other enzymes, such as carbonic anhydrase. acs.org In silico screening of newly synthesized isoxazole derivatives against carbonic anhydrase (PDB code: 1AZM) has been performed to rationalize their inhibitory profiles. acs.orgnih.gov Furthermore, docking studies on 1-(5-substituted phenyl)isoxazol-3-yl)-5-phenyl-1H-tetrazole derivatives against the tubulin-colchicine domain have shown a good correlation between the calculated glide scores and the experimentally observed anticancer activity. sdiarticle3.com For example, compounds 4b and 4i, with glide scores of -6.551 and -6.421 respectively, showed significant interactions with key residues like Cys-241 and Lys-352. sdiarticle3.com

The binding affinities and interactions of representative isoxazole derivatives with their respective protein targets, as determined by molecular docking studies, are summarized in the table below.

| Compound/Derivative Class | Protein Target | Docking Score/Binding Affinity | Key Interacting Residues |

| Isoxazole-carboxamide derivative (A13) | COX-1 | IC50: 64 nM | Not specified |

| Isoxazole-carboxamide derivative (A13) | COX-2 | IC50: 13 nM | Not specified |

| Isoxazole derivative (5b) | COX-2 (PDB: 4COX) | -8.7 kcal/mol | Cys41, Ala151, Arg120 |

| Isoxazole derivative (5c) | COX-2 (PDB: 4COX) | -8.5 kcal/mol | Cys41, Ala151, Arg120 |

| Isoxazole derivative (5d) | COX-2 (PDB: 4COX) | -8.4 kcal/mol | Cys41, Ala151, Arg120 |

| 1-(5-substituted phenyl)isoxazol-3-yl)-5-phenyl-1H-tetrazole (4b) | Tubulin-Colchicine Domain (PDB: 1SA0) | Glide Score: -6.551 | Cys-241, Lys-352 |

| 1-(5-substituted phenyl)isoxazol-3-yl)-5-phenyl-1H-tetrazole (4i) | Tubulin-Colchicine Domain (PDB: 1SA0) | Glide Score: -6.421 | Lys-352 |

| Isoxazole derivative (Pr2) | Oxidized quinone reductase 2 (PDB: 4zvm) | -10.4 kcal/mol | Not specified |

| Isoxazole derivative (Pr3) | Oxidized quinone reductase 2 (PDB: 4zvm) | -10.4 kcal/mol | Not specified |

Molecular Dynamics Simulations for Conformational Dynamics and Stability of Ligand-Protein Complexes

For isoxazole derivatives, MD simulations have been instrumental in validating docking results and providing a deeper understanding of the binding mechanisms. In a study on isoxazole derivatives as farnesoid X receptor (FXR) agonists, MD simulations revealed that the conformational motions of specific loops in the FXR ligand-binding domain were crucial for protein stability and agonist activity. mdpi.com The simulations also highlighted the importance of hydrophobic interactions with residues such as LEU287, MET290, and ALA291, as well as salt bridge and hydrogen bond interactions with ARG331 and HIS447. mdpi.com

In another example, MD simulations coupled with Molecular Mechanics Poisson-Boltzmann Surface Area (MMPBSA) calculations were used to study the binding of isoxazole derivatives to carbonic anhydrase. acs.orgnih.gov These simulations, extending up to 400 ns, confirmed the stable binding of the most active compounds within the enzyme's active site and allowed for the calculation of binding free energies, which were in good agreement with the experimental inhibition data. acs.org The calculated binding free energy (ΔGbind) for the most promising inhibitor, AC2, was -13.53 kcal/mol. acs.org Similarly, a 100 ns MD simulation of newly designed isoxazole derivatives as tubulin inhibitors confirmed the robust stability of the ligand within the receptor's active site, supporting the initial docking predictions. tandfonline.com

The stability of the ligand-protein complexes for various isoxazole derivatives, as assessed by MD simulations, is presented in the table below.

| Compound/Derivative Class | Protein Target | Simulation Duration | Key Stability Metrics |

| Isoxazole derivatives | Farnesoid X Receptor (FXR) | Not specified | Stable hydrophobic interactions and salt bridges |

| Isoxazole derivative (AC2) | Carbonic Anhydrase | 400 ns | ΔGbind: -13.53 kcal/mol |

| Isoxazole derivative (AC3) | Carbonic Anhydrase | 400 ns | ΔGbind: -12.49 kcal/mol |

| Isoxazole derivative (Pr2) | Oxidized quinone reductase 2 | 100 ns | Robust stability within the active site |

| Isoxazole derivative (5b) | COX-2 | Not specified | RMSD: 2.174 |

| Isoxazole derivative (5c) | COX-2 | Not specified | RMSD: 41.13 |

| Isoxazole derivative (5d) | COX-2 | Not specified | RMSD: 22.25 |

Future Perspectives and Emerging Research Directions for 3 Phenyl 1,2 Oxazol 5 Yl Acetonitrile

Development of Sustainable and Green Synthetic Methodologies

The chemical industry's shift towards sustainability is a major driver for innovation in synthetic chemistry. For (3-Phenyl-1,2-oxazol-5-yl)acetonitrile, future research will likely prioritize the development of environmentally benign synthetic routes that minimize waste and energy consumption. researchgate.neteurekaselect.com

Key green strategies applicable to the synthesis of the isoxazole (B147169) ring and related nitrile compounds include:

Microwave-Assisted Synthesis : This technique is a prominent green chemistry protocol for creating isoxazole derivatives. researchgate.neteurekaselect.com It enhances reaction rates, improves product yields, and increases selectivity compared to conventional heating methods. researchgate.net

Solvent-Free and Aqueous Media Reactions : Moving away from hazardous organic solvents is a core principle of green chemistry. Research has demonstrated the feasibility of synthesizing isoxazole derivatives under solvent-free conditions or in water, significantly reducing the environmental impact.

Catalytic Innovations : The use of ionic liquids as catalysts presents a green, simple, and efficient method for producing nitriles from aldehydes, achieving yields between 66-99% under metal-free conditions. acs.org Similarly, enzymatic processes using aldoxime dehydratase offer a cyanide-free, sustainable route to nitriles in water. nih.gov These biocatalytic methods are notable for their high selectivity and operation under mild conditions. nih.gov

Atom Economy : Methods that maximize the incorporation of all starting materials into the final product are highly desirable. The hydration of nitriles to amides, for example, is a 100% atom-economic reaction. researchgate.net Future work on (3-Phenyl-1,2-oxazol-5-yl)acetonitrile could explore such high-efficiency transformations.

| Parameter | Conventional Methods | Emerging Green Methods | Potential Advantage for (3-Phenyl-1,2-oxazol-5-yl)acetonitrile Synthesis |

|---|---|---|---|

| Energy Source | Traditional heating (oil baths, heating mantles) | Microwave irradiation researchgate.neteurekaselect.com | Faster reaction times, reduced energy consumption. |

| Solvents | Volatile organic compounds (VOCs) | Water, ionic liquids, or solvent-free conditions acs.orgrsc.org | Reduced environmental pollution and operational hazards. |

| Catalysts | Often require heavy metals, strong acids/bases researchgate.net | Biocatalysts (enzymes), solid-supported catalysts nih.gov | Higher selectivity, milder reaction conditions, easier catalyst recovery. |

| Byproducts | Can generate significant hazardous waste | Minimal byproducts (e.g., water) organic-chemistry.org | Higher atom economy and simplified purification processes. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by accelerating the design-test-learn cycle. researchgate.net For (3-Phenyl-1,2-oxazol-5-yl)acetonitrile, these computational tools offer a pathway to rapidly explore its potential and design novel analogues with enhanced properties. AI can be used to predict drug toxicity by analyzing chemical structures and can identify potential drug targets through virtual screening of biological data. researchgate.netnih.gov

Future research integrating AI and ML could focus on:

Predictive Modeling : ML algorithms can be trained on existing data from isoxazole derivatives to predict the biological activity or material properties of new, untested compounds like (3-Phenyl-1,2-oxazol-5-yl)acetonitrile. arxiv.orgnih.gov This can help prioritize which derivatives to synthesize, saving significant time and resources. nih.gov

De Novo Design : AI can generate entirely new molecular structures based on desired properties. By defining a target activity profile, AI models could suggest modifications to the (3-Phenyl-1,2-oxazol-5-yl)acetonitrile scaffold to optimize its function. nih.gov

Exploration of Materials Science Applications (e.g., Optical Materials, Dye-Sensitized Solar Cells)

The unique electronic and photophysical properties of the isoxazole ring make it a valuable component in materials science. scilit.combenthamdirect.com Future investigations into (3-Phenyl-1,2-oxazol-5-yl)acetonitrile are likely to extend beyond biological applications and into the realm of advanced materials.

Dye-Sensitized Solar Cells (DSSCs) : Isoxazole and oxadiazole derivatives have been successfully used as components in sensitizer (B1316253) dyes for DSSCs. scilit.combenthamdirect.comrsc.orgresearchgate.net The isoxazole ring can act as a π-spacer, bridging electron-donating and electron-accepting moieties within the dye molecule. researchgate.net The structure of (3-Phenyl-1,2-oxazol-5-yl)acetonitrile, with its aromatic phenyl group and electron-withdrawing nitrile, provides a foundational donor-acceptor architecture that could be functionalized and tested for photovoltaic performance. core.ac.uk

Optical Materials : The isoxazole scaffold is known to be a component of photochromic materials. scilit.combenthamdirect.com The weak N-O bond in the isoxazole ring can undergo cleavage and rearrangement upon UV irradiation, leading to changes in molecular structure and, consequently, optical properties. wikipedia.org This characteristic suggests that (3-Phenyl-1,2-oxazol-5-yl)acetonitrile could be a precursor for developing novel photoswitchable materials or photo-cross-linkers. wikipedia.org

| Application Area | Relevant Property of Isoxazole Scaffold | Future Research Direction for (3-Phenyl-1,2-oxazol-5-yl)acetonitrile |

|---|---|---|

| Dye-Sensitized Solar Cells (DSSCs) | Acts as a π-spacer or auxiliary acceptor in donor-π-acceptor dyes. benthamdirect.comresearchgate.net | Modification of the phenyl ring (donor) and functionalization of the acetonitrile (B52724) group (acceptor/anchor) to optimize energy levels for efficient electron transfer. |

| Optical Materials | Photochromism; ring cleavage under UV irradiation. scilit.comwikipedia.org | Investigating the photophysical properties and stability under UV light to assess its potential for photoswitchable devices or as a photo-cross-linker. |

| Electrochemical Probes | Can be designed to selectively bind with metal ions. scilit.combenthamdirect.com | Exploring the coordination chemistry of the isoxazole nitrogen and oxygen with various metal cations to develop new sensors. |

Advanced Mechanistic Studies at the Molecular and Cellular Level

A deep understanding of how a molecule interacts with biological systems is crucial for its development as a therapeutic agent. For (3-Phenyl-1,2-oxazol-5-yl)acetonitrile, future research will employ sophisticated analytical and computational techniques to elucidate its mechanism of action at an unprecedented level of detail.

Molecular Docking and Dynamics : In silico tools like molecular docking and molecular dynamics (MD) simulations can predict how (3-Phenyl-1,2-oxazol-5-yl)acetonitrile and its derivatives bind to specific protein targets. acs.org These studies can reveal the key amino acid residues involved in the interaction and the stability of the compound within the binding pocket, guiding the design of more potent analogues. acs.org

Photoaffinity Labeling : Leveraging the photoreactive nature of the isoxazole ring, derivatives of (3-Phenyl-1,2-oxazol-5-yl)acetonitrile could be developed as photo-cross-linkers. wikipedia.org This technique allows for the covalent labeling of target proteins in a complex biological sample, providing a powerful method for identifying specific cellular binding partners.

Advanced Spectroscopy : Techniques like 2D NMR and X-ray crystallography can provide detailed structural information on how the molecule interacts with its targets. nih.gov For instance, crystallographic studies of isoxazole derivatives have revealed the precise orientation within binding sites, confirming the importance of specific functional groups for activity. nih.gov

Expanding the Chemical Space of 1,2-Oxazole-5-acetonitrile Derivatives for Diverse Applications

The true potential of (3-Phenyl-1,2-oxazol-5-yl)acetonitrile lies in its capacity to serve as a scaffold for the creation of a diverse library of new compounds. researchgate.net The isoxazole ring is a versatile core that allows for substitution at multiple positions, enabling fine-tuning of its chemical and biological properties. researchgate.netnih.gov

Future synthetic efforts will likely focus on:

Functionalization of the Phenyl Ring : Introducing various electron-donating or electron-withdrawing groups onto the phenyl ring can significantly alter the molecule's electronic profile. Structure-activity relationship studies on similar isoxazole compounds have shown that such modifications can dramatically impact biological activity, such as anticancer or antileishmanial effects. nih.gov

Modification of the Acetonitrile Group : The nitrile group is a versatile functional handle that can be transformed into other chemical moieties, such as carboxylic acids, amides, or tetrazoles, each imparting different physicochemical properties.

Diversification of the Isoxazole Core : While the parent compound is a 3,5-disubstituted isoxazole, synthetic strategies exist to create other substitution patterns (e.g., 3,4-disubstituted or 3,4,5-trisubstituted), further expanding the accessible chemical space. scilit.combenthamdirect.com This structural diversity is key to discovering new applications and optimizing activity for known targets. nih.gov

The exploration of this expanded chemical space, guided by AI and detailed mechanistic studies, will be essential for unlocking the full therapeutic and material potential of the 1,2-oxazole-5-acetonitrile framework. rsc.org

Q & A

Basic: What synthetic strategies are effective for preparing (3-Phenyl-1,2-oxazol-5-yl)acetonitrile?

Methodological Answer:

The compound can be synthesized via nucleophilic substitution reactions involving 5-(chloromethyl)-3-phenyl-1,2-oxadiazole derivatives with potassium cyanide (KCN) in acetonitrile solvent. Key factors include:

- Temperature control : Room temperature favors cyanide substitution, while elevated temperatures (e.g., 100°C) may lead to decyanation byproducts .

- Solvent selection : Acetonitrile acts as both solvent and reactant in some cases, influencing reaction kinetics .

- Catalyst/base : Potassium carbonate (K₂CO₃) is often used to deprotonate intermediates and drive the reaction forward .

Basic: How can the purity of (3-Phenyl-1,2-oxazol-5-yl)acetonitrile be assessed post-synthesis?

Methodological Answer:

Purity is typically evaluated using:

- Chromatography : Gas chromatography (GC) with flame ionization detection (FID) optimized via factorial design (e.g., two-level full factorial) to resolve ethanol/acetonitrile impurities. Critical variables include column temperature and carrier gas flow rate .

- Recrystallization : Acetonitrile is a preferred solvent for recrystallization due to its polarity and miscibility with common impurities .

- Spectroscopy : IR and NMR confirm functional groups (e.g., nitrile stretch at ~2250 cm⁻¹, oxazole proton signals at δ 6.5–8.5 ppm) .

Advanced: How do reaction conditions influence unexpected byproducts in (3-Phenyl-1,2-oxazol-5-yl)acetonitrile synthesis?

Methodological Answer:

Unexpected pathways arise due to:

- Thermodynamic vs. kinetic control : At 100°C, decyanation dominates, forming propanes instead of nitriles. Lower temperatures favor cyanide retention .

- Solvent polarity : Acetonitrile’s high polarity stabilizes charged intermediates, but trace water may hydrolyze nitriles to amides. Anhydrous conditions are critical .

- Reagent stoichiometry : Excess KCN increases substitution efficiency but risks side reactions (e.g., trisubstitution). Stoichiometric optimization via Design of Experiments (DoE) is recommended .

Advanced: What crystallographic challenges exist for (3-Phenyl-1,2-oxazol-5-yl)acetonitrile derivatives?

Methodological Answer:

Key challenges include:

- Hydrogen bonding patterns : Weak C–H⋯N interactions complicate structure determination. Graph set analysis (e.g., using Etter’s rules) helps identify supramolecular motifs .

- Software limitations : SHELXL refines small-molecule structures but struggles with twinned data. SIR97’s direct methods improve phase determination for low-symmetry crystals .

- Planarity deviations : Oxazole and phenyl rings often exhibit dihedral angles >80°, requiring high-resolution data for accurate torsion angle refinement .

Advanced: How can computational modeling aid in optimizing synthetic routes?

Methodological Answer:

- DFT calculations : Predict reaction energetics (e.g., transition states for cyanide substitution) and identify rate-limiting steps .

- Molecular docking : For bioactive derivatives, docking studies (e.g., AutoDock Vina) correlate structural features (e.g., nitrile orientation) with target binding .

- Solvent parameterization : COSMO-RS models simulate acetonitrile’s solvation effects to optimize reaction yields .

Basic: What safety precautions are critical when handling (3-Phenyl-1,2-oxazol-5-yl)acetonitrile?

Methodological Answer:

- Personal protective equipment (PPE) : Nitrile gloves, goggles, and lab coats to prevent skin/eye contact (causes serious irritation) .

- Ventilation : Use fume hoods to avoid inhalation; acetonitrile vapors are toxic at >40 ppm .

- Waste disposal : Neutralize with alkaline permanganate before incineration to prevent cyanide release .

Advanced: How can extraction techniques improve isolation of (3-Phenyl-1,2-oxazol-5-yl)acetonitrile?

Methodological Answer:

- Salt-out extraction : Add NaCl to acetonitrile-water mixtures to induce phase separation and recover the compound .

- Low-temperature extraction : Cool to –20°C to reduce solubility of polar impurities .

- Solvent-induced phase change : Switch solvents (e.g., acetonitrile to ethyl acetate) to precipitate impurities .

Advanced: What analytical methods resolve structural ambiguities in derivatives?

Methodological Answer:

- X-ray crystallography : SHELX software (e.g., SHELXL) refines hydrogen atom positions using riding models, validated via R-factor convergence .

- GC-MS hyphenation : Combines separation with fragmentation patterns to distinguish isomers (e.g., oxazole vs. triazole derivatives) .

- Dynamic NMR : Variable-temperature ¹H NMR resolves conformational exchange in solution .

Basic: How is the nitrile group’s reactivity exploited in further functionalization?

Methodological Answer:

- Nucleophilic addition : React with Grignard reagents to form ketones.

- Hydrolysis : Acidic conditions yield carboxylic acids; basic conditions yield amides .

- Cycloaddition : Participate in Huisgen reactions with azides to form tetrazoles .

Advanced: How do intermolecular forces affect crystallization outcomes?

Methodological Answer:

- Hydrogen bonding : Weak C–H⋯N bonds (2.5–3.0 Å) guide crystal packing. ORTEP-3 visualizes these interactions for symmetry analysis .

- π-π stacking : Phenyl ring interactions stabilize layered structures. Hirshfeld surface analysis quantifies contact contributions .

- Solvent effects : Acetonitrile’s high volatility facilitates slow evaporation, critical for growing single crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.